(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid
Description
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid (IUPAC name: (2S)-4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid) is a chiral, Boc-protected amino acid derivative. Key properties include:
- Molecular Formula: C₁₅H₂₆N₂O₅
- Molecular Weight: 308.37 g/mol .
- Physical Properties: White to yellow solid; boiling point 423.8°C (760 mmHg); density 1.27 g/cm³ .
- Structural Features: Combines a leucine-derived 4-methylpentanoic acid backbone with a Boc-protected pyrrolidinone ring. The Boc (tert-butoxycarbonyl) group enhances stability during peptide synthesis, while the pyrrolidinone introduces conformational rigidity .
This compound is utilized in drug discovery for peptide coupling and as a building block in synthesizing γ-peptides and lactone derivatives .
Properties
IUPAC Name |
(2S)-4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)6-11(13(19)20)17-8-10(7-12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBPDRUMXMODP-DTIOYNMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane and bases like triethylamine. The Boc protection is achieved through the formation of a carbamate linkage, which is stable under a variety of conditions .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc-protected amino acid is coupled with other amino acids or peptides using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various peptide chains when used in peptide synthesis .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid
- Molecular Formula : C13H23N2O3
- Molecular Weight : 255.34 g/mol
The molecular structure features a pyrrolidine ring, which is significant for its biological activity, particularly in neurological applications.
Neurological Disorders
One of the primary applications of this compound is in the treatment of neurological disorders such as epilepsy. Its mechanism involves modulation of neurotransmitter release and inhibition of excitatory neurotransmission, making it a candidate for antiepileptic drug development.
Case Study Example : A study demonstrated that derivatives similar to this compound exhibited significant anticonvulsant activity in animal models, suggesting its potential efficacy in managing seizure disorders .
Drug Development
The compound serves as a lead structure for the synthesis of new analogs with improved pharmacological profiles. Researchers are exploring modifications to enhance potency and selectivity for specific targets within the central nervous system.
Research Findings : Several analogs have been synthesized and tested for their ability to cross the blood-brain barrier effectively, which is crucial for any CNS-active drug .
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related Boc-protected amino acids and derivatives:
Key Differences and Implications
Conformational Rigidity: The pyrrolidinone ring in the target compound introduces steric constraints, favoring specific secondary structures in peptides. This contrasts with linear analogs like (3S)-3-Boc-amino-4-methylpentanoic acid, which lack rigidity . Fluorinated cyclobutane derivatives (e.g., AS150269) achieve rigidity through a non-aromatic ring but require specialized handling due to fluorine reactivity .
Reactivity and Stability: The Boc group in the target compound protects the amine during solid-phase synthesis, similar to N-Boc-L-leucinol . However, the pyrrolidinone’s ketone may participate in side reactions under reducing conditions . Sulfonamide-containing analogs (e.g., (2S)-2-(4-chlorobenzenesulfonamido)-4-methylpentanoic acid) exhibit enhanced hydrogen-bonding capacity but lower solubility in organic solvents .
Molecular Weight and Solubility: Higher molecular weight (308.37 g/mol) compared to simpler Boc-amino acids (e.g., N-Boc-L-alaninol, 217.31 g/mol) reduces membrane permeability, limiting use in prodrug design . Double-Boc derivatives (e.g., AS104983) show increased hydrophobicity, requiring polar solvents for dissolution .
Biological Activity
(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid, also known as CS-12733, is a compound that has garnered attention in biochemistry and pharmacology due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's molecular formula is with a molecular weight of 314.38 g/mol. It features a pyrrolidinyl moiety that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆N₂O₅ |
| Molecular Weight | 314.38 g/mol |
| Appearance | White to yellow solid |
| Melting Point | Not available |
| Boiling Point | 423.8 °C at 760 mmHg |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor of Protein Tyrosine Phosphatases (PTPs), which are critical regulators of insulin signaling pathways.
Inhibition of PTPs
Research indicates that derivatives similar to this compound exhibit selectivity for PTP1B, an important target for enhancing insulin sensitivity. This inhibition could have implications for the treatment of insulin resistance and Type II diabetes.
Study on Insulin Sensitivity
A study conducted by researchers at VCU explored the effects of various amino acid derivatives on insulin signaling. The findings indicated that compounds structurally similar to this compound significantly reduced PTP1B activity, leading to increased insulin sensitivity in vitro .
Structure-Activity Relationship (SAR)
A systematic investigation into the SAR of related compounds revealed that modifications at the pyrrolidine ring could enhance or diminish biological activity. For instance, substituents at the 4-position of the pyrrolidine ring were found to influence binding affinity and selectivity towards PTPs .
Biological Activity Summary Table
Q & A
Q. What are the recommended synthetic routes for (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid, and how can coupling efficiency be optimized?
Methodological Answer: The synthesis involves sequential protection-deprotection strategies. The Boc group is introduced early to protect the amine during subsequent reactions. Key steps include:
- Coupling Optimization : Use anhydrous conditions with coupling agents like HATU or EDCI/HOAt to minimize racemization. Monitor reactions via TLC or HPLC (≥97% purity benchmark) .
- Reductive Cyclization : Adapt palladium-catalyzed methods (e.g., using formic acid derivatives as CO surrogates) for pyrrolidinone ring formation .
- Stoichiometry : Employ 1.2–1.5 equivalents of activated esters and maintain temperatures at 0–4°C for acid-sensitive intermediates.
Q. How should researchers characterize the compound’s purity and stereochemical integrity?
Methodological Answer: Use a multi-technique approach:
- HPLC : Achieve ≥97% purity using a C18 column with a gradient of 0.1% TFA in H₂O/MeCN .
- Chiral Analysis : Confirm enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10, 1 mL/min) .
- Spectroscopy :
- NMR : Identify Boc-protected amine protons (δ ~1.4 ppm) and pyrrolidinyl carbonyl (δ ~175 ppm in 13C NMR) .
- HRMS : Verify molecular ion [M+H]⁺ with <3 ppm error.
Advanced Research Questions
Q. How to resolve discrepancies between observed and calculated 13C NMR chemical shifts for the 2-oxopyrrolidinyl moiety?
Methodological Answer: Address conformational and solvent effects:
- Solvent Choice : Re-measure in deuterated DMSO at 50°C to average ring puckering .
- DFT Calculations : Compare with B3LYP/6-311+G(d,p) models incorporating solvent effects.
- 2D NMR : Use HSQC/HMBC to correlate carbonyl carbons (δ ~175 ppm) with adjacent protons . Document field strength and relaxation delays to exclude artifacts.
Q. What experimental design considerations are critical for stability studies under physiological conditions?
Methodological Answer:
- Buffer System : Use phosphate buffer (pH 7.4) with 0.01% NaN₃; avoid Tris buffers to prevent carboxylic acid reactivity.
- Temperature : Maintain 37°C ±0.1°C and sample at t=0, 24, 48, 72 hrs .
- Analytical Monitoring : Quantify degradation via UPLC-MS/MS (MRM mode) tracking parent ion ([M-H]⁻) and hydrolysis products (e.g., free Boc-amine) .
- Light Protection : Store in amber vials to prevent Boc group photolysis .
Q. How to address low reproducibility in biological activity assays?
Methodological Answer:
- Purification : Re-purify via preparative HPLC (C18 column, 0.1% TFA gradient) to eliminate synthetic impurities .
- Solvent Removal : Lyophilize to ensure DMSO <0.1% (prevents protein-binding interference).
- Batch Analysis : Characterize ≥3 synthetic batches using chiral HPLC and compare IC₅₀ values.
- Statistical Validation : Use ANOVA with Tukey post-hoc tests (p<0.05) to assess inter-experiment variability .
Q. How to mitigate stereochemical inversion during acidic deprotection of the Boc group?
Methodological Answer:
- Deprotection Conditions : Use TFA/DCM (1:4 v/v) at 0°C for 30 minutes to minimize acid-induced racemization.
- Real-Time Monitoring : Track deprotection via in-situ IR (loss of Boc carbonyl at ~1700 cm⁻¹).
- Post-Reaction Analysis : Confirm stereochemistry via optical rotation and chiral HPLC .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro and cell-based assays?
Methodological Answer:
- Solubility Check : Measure solubility in assay media (e.g., PBS with 0.1% BSA) via nephelometry.
- Metabolic Stability : Pre-incubate compound with liver microsomes (1 hr, 37°C) and quantify remaining parent compound via LC-MS .
- Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion (Papp <1×10⁻⁶ cm/s indicates poor uptake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
